molecular formula C12H14FNO B1365790 4-(3-Fluorobenzoyl)piperidine CAS No. 639468-63-6

4-(3-Fluorobenzoyl)piperidine

Cat. No.: B1365790
CAS No.: 639468-63-6
M. Wt: 207.24 g/mol
InChI Key: LLHFDMUWLLHBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluorobenzoyl)piperidine is an organic compound with the molecular formula C12H14FNO It consists of a piperidine ring substituted with a 3-fluorobenzoyl group at the fourth position

Biochemical Analysis

Biochemical Properties

4-(3-Fluorobenzoyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The compound’s fluorobenzoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes, affecting their catalytic activity. Additionally, this compound may interact with other proteins involved in signal transduction pathways, modulating their function and downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling molecules . This, in turn, affects gene expression patterns and cellular responses to external stimuli. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their function . For example, its interaction with cytochrome P450 enzymes involves the formation of a stable complex that alters the enzyme’s conformation and activity. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their ability to control gene transcription.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially in the presence of light or heat . Long-term exposure to this compound has been shown to cause changes in cellular function, including alterations in cell proliferation and apoptosis rates. These effects are time-dependent and can vary based on the concentration and duration of exposure.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed that its impact varies with different dosages. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes biotransformation through oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester this compound in specific cellular compartments, affecting its bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through post-translational modifications or targeting signals . This localization can influence the compound’s interactions with organelle-specific enzymes and proteins, thereby modulating its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorobenzoyl)piperidine typically involves the acylation of piperidine with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: Piperidine and 3-fluorobenzoyl chloride.

    Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane or chloroform at room temperature.

    Procedure: Piperidine is added to a solution of 3-fluorobenzoyl chloride in the solvent, followed by the addition of the base. The mixture is stirred for several hours until the reaction is complete.

    Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorobenzoyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluorobenzoyl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorobenzoyl)piperidine
  • 4-(2-Fluorobenzoyl)piperidine
  • 4-(4-Chlorobenzoyl)piperidine
  • 4-(3-Methylbenzoyl)piperidine

Uniqueness

4-(3-Fluorobenzoyl)piperidine is unique due to the position of the fluorine atom on the benzoyl group, which influences its chemical reactivity and biological activity. The 3-fluoro substitution provides distinct electronic and steric properties compared to other isomers, making it a valuable compound in drug design and synthesis.

Properties

IUPAC Name

(3-fluorophenyl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9/h1-3,8-9,14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHFDMUWLLHBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460163
Record name 4-(3-Fluorobenzoyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639468-63-6
Record name 4-(3-Fluorobenzoyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Fluorobenzoyl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(3-Fluorobenzoyl)piperidine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(3-Fluorobenzoyl)piperidine
Reactant of Route 4
Reactant of Route 4
4-(3-Fluorobenzoyl)piperidine
Reactant of Route 5
Reactant of Route 5
4-(3-Fluorobenzoyl)piperidine
Reactant of Route 6
4-(3-Fluorobenzoyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.